

Initial Safety and Toxicity Profile of Isocaryophyllene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Isocaryophyllene**

Cat. No.: **B031545**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocaryophyllene, a bicyclic sesquiterpene and a structural isomer of β -caryophyllene, is a natural compound found in the essential oils of various plants. Unlike its well-studied and non-toxic isomer, **isocaryophyllene** has demonstrated significant *in vitro* cytotoxicity. This technical guide provides a comprehensive overview of the currently available initial safety and toxicity data for **isocaryophyllene**. The primary focus of existing research has been on its cytotoxic effects, with a proposed mechanism involving the induction of oxidative stress. This document summarizes the quantitative toxicological data, details the experimental protocols of key studies, and visualizes the proposed mechanisms of action and experimental workflows. It is important to note that significant data gaps exist in the safety profile of **isocaryophyllene**, particularly concerning *in vivo* toxicity and genotoxicity.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	118-65-0	[1]
Molecular Formula	C ₁₅ H ₂₄	[1]
Molecular Weight	204.35 g/mol	[1]
Appearance	Colorless oil	[2]
Boiling Point	271-273 °C	[2]
Density	0.893 g/mL at 20 °C	[2]

Toxicological Data

Acute Toxicity

A Safety Data Sheet (SDS) for **isocaryophyllene** provides the following hazard classifications, although specific quantitative data such as an LD50 is not publicly available.

Endpoint	Classification	Hazard Statement
Acute Oral Toxicity	Category 4	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation

Source: CymitQuimica Safety Data Sheet[\[1\]](#)

Data Gaps: No specific oral, dermal, or inhalation LD50 values for **isocaryophyllene** have been identified in the public domain.

Sub-chronic and Chronic Toxicity

Data Gaps: There are no publicly available studies on the sub-chronic or chronic toxicity of **isocaryophyllene**.

Genotoxicity

Data Gaps: No genotoxicity studies, such as the Ames test, chromosomal aberration assays, or in vivo micronucleus tests, have been published for **isocaryophyllene**. The genotoxicity of the related compound, β -caryophyllene oxide, has been evaluated and it was found to be non-mutagenic in the Ames test and did not induce chromosomal damage.^[3] However, due to the known cytotoxicity of **isocaryophyllene**, these results cannot be extrapolated.

In Vitro Cytotoxicity

The most significant toxicological data for **isocaryophyllene** comes from in vitro cytotoxicity studies conducted by Legault et al. (2013) on the L-929 murine fibrosarcoma cell line.^[4]

Concentration (μ M)	Cell Survival (%)
6.25	No significant inhibition
12.5	No significant inhibition
25	No significant inhibition
50	No significant inhibition
100	~46%
200	0%
400	0%

Source: Legault et al., 2013^[4]

The study identified the mechanism of cytotoxicity to be linked to the induction of oxidative stress, leading to lipid peroxidation and membrane permeabilization.^[4]

Concentration (μ M)	ROS Production (% of control)	Lipid Peroxidation (% of control)
50	157%	140%
100	287%	171%
200	590%	213%
400	819%	248%

Source: Legault et al., 2013[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (L-929 cells)

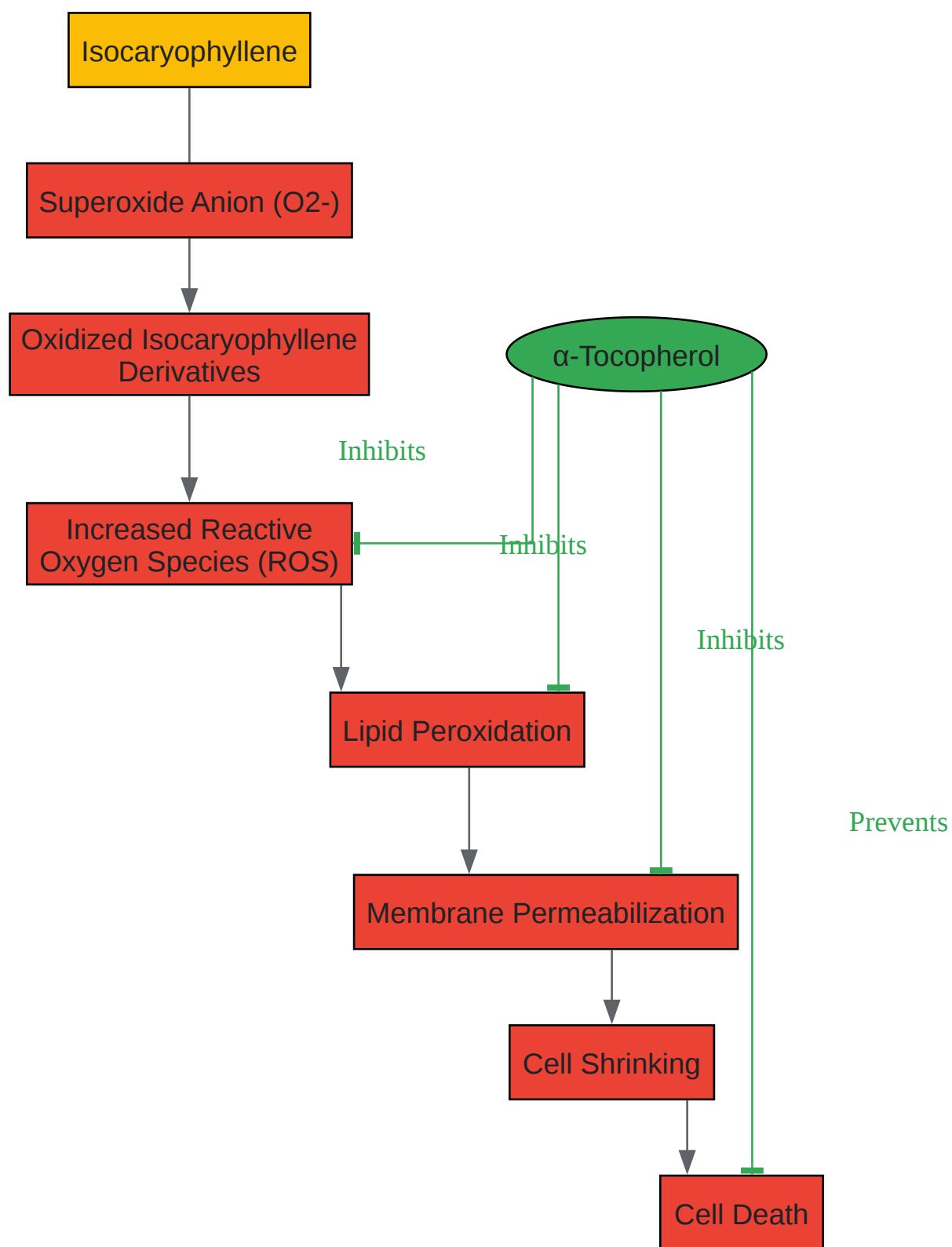
- Cell Line: L-929 (murine fibrosarcoma).
- Method:
 - L-929 cells were seeded in 96-well microplates at a density of 1×10^4 cells per well in 100 μ L of culture medium and incubated overnight at 37°C.
 - Cells were treated with increasing concentrations of **isocaryophyllene** (6.25 to 400 μ M) for 48 hours.
 - Cell viability was determined using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin by viable cells is measured.
 - Fluorescence was read at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.[4]

Reactive Oxygen Species (ROS) Production Assay

- Method:
 - L-929 cells were seeded in 96-well microplates at 1×10^4 cells per well and incubated for 24 hours.

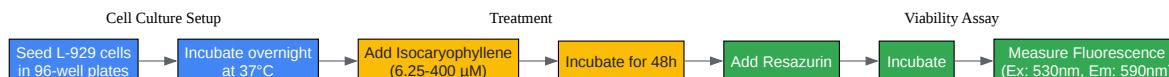
- Cells were washed and incubated with 20 μ M 2',7'-dichlorofluorescin-diacetate (DCFH-DA) for 1 hour at 37°C.
- After another wash, cells were treated with **isocaryophyllene** (50 to 400 μ M).
- The oxidation of DCFH to the fluorescent dichlorofluorescein (DCF) by ROS was measured.[4]

Lipid Peroxidation Assay


- Method:
 - L-929 cells were seeded in 96-well microplates at 5×10^3 cells per well and incubated for 24 hours.
 - Cells were washed and incubated for another 24 hours with or without antioxidants.
 - The fluorescent probe BODIPY C11 was used to measure lipid peroxidation.[4]

Membrane Permeabilization Assay

- Method:
 - L-929 cells were seeded in 96-well microplates at 1×10^4 cells per well and incubated overnight.
 - Cells were loaded with 4 μ M calcein-AM for 90 minutes at 37°C.
 - After washing, cells were incubated with **isocaryophyllene** (50 to 400 μ M) for 90 minutes.
 - The release of calcein from the cells, indicating membrane permeabilization, was measured.[4]


Visualizations

Proposed Signaling Pathway for Isocaryophyllene-Induced Cytotoxicity

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **isocaryophyllene**-induced cytotoxicity.

Experimental Workflow for In Vitro Cytotoxicity Assessment

[Click to download full resolution via product page](#)

Caption: Workflow for determining the in vitro cytotoxicity of **isocaryophyllene**.

Conclusion and Future Directions

The initial safety profile of **isocaryophyllene** is currently incomplete and relies heavily on in vitro cytotoxicity data. The available evidence strongly suggests that **isocaryophyllene** induces cell death through a mechanism involving oxidative stress, lipid peroxidation, and subsequent membrane damage.^[4] The classification of **isocaryophyllene** as "harmful if swallowed" and as a skin and eye irritant warrants caution in its handling and further investigation.^[1]

Significant data gaps remain, particularly in the areas of in vivo acute, sub-chronic, and chronic toxicity, as well as genotoxicity. To establish a comprehensive safety profile for **isocaryophyllene**, the following studies are recommended:

- Acute Toxicity: Determination of oral, dermal, and inhalation LD50 values following OECD guidelines.
- Genotoxicity: A battery of tests including the Ames bacterial reverse mutation assay, an in vitro chromosomal aberration test, and an in vivo micronucleus test.
- Sub-chronic Toxicity: A 28-day or 90-day repeated dose oral toxicity study in rodents to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

- Skin Sensitization: Evaluation of the potential for **isocaryophyllene** to cause allergic contact dermatitis.

A thorough understanding of the toxicological properties of **isocaryophyllene** is essential for any future consideration of its use in drug development or other applications. The stark contrast between its cytotoxicity and the established safety of its isomer, β -caryophyllene, underscores the importance of evaluating the safety of individual chemical entities rather than relying on data from structurally similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. (-)-ISOCARYOPHYLLENE | 118-65-0 [chemicalbook.com]
- 3. Genotoxicity assessment of β -caryophyllene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- To cite this document: BenchChem. [Initial Safety and Toxicity Profile of Isocaryophyllene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031545#initial-safety-and-toxicity-profile-of-isocaryophyllene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com